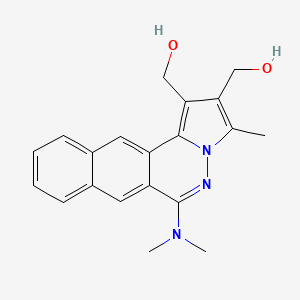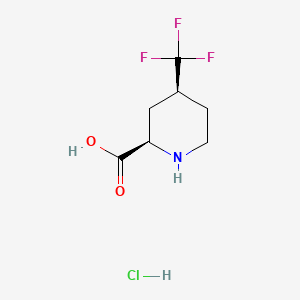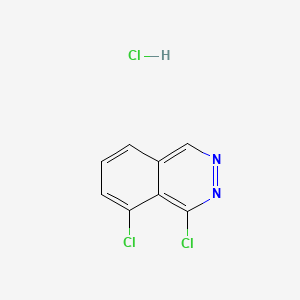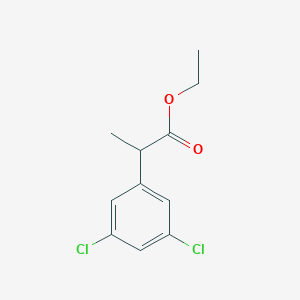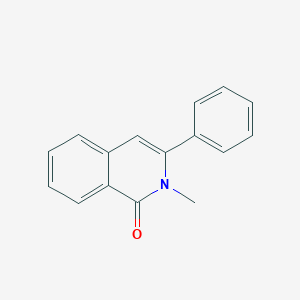![molecular formula C15H23BO4 B13905706 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one: is a complex organic compound that features a spirocyclic structure with a boron-containing dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one typically involves the formation of the dioxaborolane ring followed by its attachment to the spirocyclic core. One common method includes the reaction of pinacolborane with a suitable precursor under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Borylation: The compound can undergo borylation reactions, where the boron moiety is introduced into various substrates.
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in borylation and coupling reactions.
Pinacolborane: A common reagent for hydroboration reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products:
Organoboron Compounds: Formed through hydroboration and borylation.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used to attach biologically active molecules to various substrates.
Industry:
作用機序
The mechanism by which 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one exerts its effects involves the interaction of the boron moiety with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and bioconjugation . The spirocyclic structure provides stability and rigidity, enhancing the compound’s effectiveness in various applications.
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in borylation reactions.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
Uniqueness: The uniqueness of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one lies in its spirocyclic structure, which provides enhanced stability and specific reactivity compared to other boron-containing compounds. This makes it particularly valuable in applications requiring high stability and precise reactivity.
特性
分子式 |
C15H23BO4 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC名 |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C15H23BO4/c1-13(2)14(3,4)20-16(19-13)11-5-7-15(8-6-11)9-10-18-12(15)17/h5H,6-10H2,1-4H3 |
InChIキー |
AOZHQYQHJOQOIB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
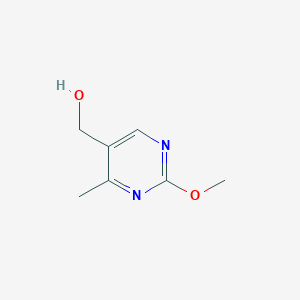
![O7-Tert-butyl O2-methyl 6,8-dihydro-5H-pyrido[3,4-D]pyrimidine-2,7-dicarboxylate](/img/structure/B13905650.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)
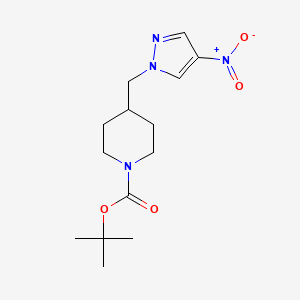
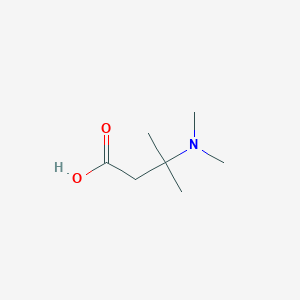
![N-[6-(1-Hydroxy-1-methyl-ethyl)-1-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13905679.png)
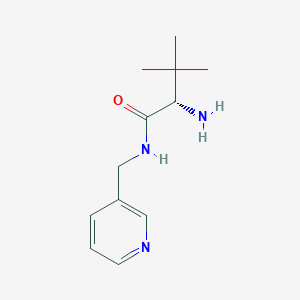
![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
